molecular formula C19H22FN3O2 B2704913 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-fluorobenzamide CAS No. 1798460-01-1

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-fluorobenzamide

Cat. No.: B2704913
CAS No.: 1798460-01-1
M. Wt: 343.402
InChI Key: WBMOCCWWYHIXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-fluorobenzamide is a synthetic chemical compound designed for pharmaceutical and life sciences research. This molecule features a 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core, a scaffold of significant interest in medicinal chemistry due to its potential for high-affinity target binding and optimal physicochemical properties . The core structure is functionalized with a cyclopentyl group and a 2-fluorobenzamide moiety via a methylene linker, a design strategy often employed to modulate the compound's selectivity, metabolic stability, and cell permeability. Compounds based on the tetrahydropyranopyrazole scaffold are frequently investigated as key intermediates or active scaffolds in the development of novel therapeutic agents . Researchers may utilize this benzamide derivative as a critical building block in drug discovery programs, particularly in the synthesis and screening of compound libraries targeting various enzyme families. Its structural complexity also makes it a suitable candidate for probing structure-activity relationships (SAR) and optimizing lead compounds. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c20-16-8-4-3-7-14(16)19(24)21-11-17-15-12-25-10-9-18(15)23(22-17)13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMOCCWWYHIXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-fluorobenzamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20_{20}H23_{23}N3_3O4_4
  • Molecular Weight : 369.4 g/mol
  • CAS Number : 1795086-07-5

Structural Features

The compound features a tetrahydropyrano[4,3-c]pyrazole moiety which is linked to a fluorobenzamide group. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound has been investigated in relation to its interaction with various receptors and enzymes. Preliminary studies suggest that the compound may act as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological processes.

Key Findings:

  • Potentiation of mGluR5 : Similar compounds have shown efficacy in enhancing mGluR5-mediated calcium signaling in neuronal cells. For instance, CDPPB (a related compound) exhibited an EC50 value of approximately 77 nM for potentiating glutamate-induced responses in astrocytes .

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the benzamide moiety significantly affect biological activity. The introduction of electronegative groups at specific positions enhances receptor affinity and potency. For example:

  • Fluorine Substitution : The presence of a fluorine atom in the ortho position of aromatic rings has been associated with increased binding affinity for mGluR5 .

Pharmacological Profile

The pharmacological properties of this compound include:

  • Human Intestinal Absorption : High probability (1.0) suggesting good oral bioavailability.
  • Blood-Brain Barrier Permeability : Strong likelihood (0.9887), indicating potential central nervous system effects.

In Vivo Studies

Recent studies have explored the effects of related compounds on animal models. For instance:

  • Cognitive Enhancement : Compounds similar to this compound have demonstrated improvements in memory and learning tasks in rodent models by modulating glutamatergic signaling pathways.
  • Neuroprotective Effects : In models of neurodegeneration, these compounds have shown promise in reducing neuronal death and improving functional outcomes post-injury.

Comparative Analysis Table

Compound NameCAS NumberMolecular WeightEC50 (nM)Blood-Brain Barrier
N-(Cyclopentyl...1795086-07-5369.4 g/molTBDHigh
CDPPBTBDTBD77Moderate
VU-1545TBDTBD9.6High

Comparison with Similar Compounds

Data Table: Key Structural and Pharmacological Comparisons

Compound Name/ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Pharmacological Activity Source
Target Compound 1,4,6,7-THPyrano[4,3-c]pyrazole 1-Cyclopentyl, 3-(2-fluorobenzamide-methyl) ~353.4 (calculated) Not explicitly reported; inferred antitumor potential based on class N/A
Compound 286 () 1,4,6,7-THPyrano[4,3-c]pyrazole Undisclosed substituents Not reported Potent inhibition of HGC-27 (gastric) and PC-3 (prostate) cancer cell lines
Compound 287 (N-(6-mercaptohexyl)-3-substituted pyrazole-5-carboxamide, ) Pyrazole-5-carboxamide 6-Mercaptohexyl chain Not reported HDAC inhibition; cytotoxicity against 7 tumor cell lines; in vivo anti-tumor activity
Compound 288 (Pyrazole-benzimidazole, ) Pyrazole-benzimidazole hybrid Benzimidazole linkage Not reported Chk2 inhibition; cytotoxic effects; synergistic with DNA-damaging agents
SC19-0703 () 1,4,6,7-THPyrano[4,3-c]pyrazole 1-Ethyl, 3-(piperidinyl-methylurea) 321.42 Not reported; available in limited quantities (2 mg) for screening

Key Comparative Analyses

Substituent Effects on Antitumor Activity

  • Cyclopentyl vs. Ethyl-substituted analogs may prioritize solubility over membrane penetration .
  • 2-Fluorobenzamide vs. Mercaptohexyl (Compound 287): The 2-fluorobenzamide group in the target compound differs functionally from the mercaptohexyl chain in Compound 287, a known HDAC inhibitor. While the latter facilitates zinc-binding in HDAC active sites, the former’s fluorinated aromatic system may target kinases or DNA repair enzymes .
  • Pyrazole-Benzimidazole Hybrid (Compound 288): The benzimidazole moiety in Compound 288 enables Chk2 inhibition, a mechanism distinct from the target compound’s inferred mode of action. This highlights how minor structural changes redirect activity toward divergent pathways .

Pharmacological Profile

  • Potency Spectrum: Compound 286 () shows selectivity for gastric (HGC-27) and prostate (PC-3) cancers, whereas Compound 287 exhibits broad cytotoxicity. The target compound’s 2-fluorobenzamide group may confer selectivity for specific tumor types, though experimental validation is needed .
  • Mechanistic Divergence: The HDAC inhibition (Compound 287) and Chk2 inhibition (Compound 288) observed in analogs suggest the pyranopyrazole core is a versatile scaffold. The target compound’s lack of a mercaptohexyl or benzimidazole group likely excludes these mechanisms, implying a novel target profile .

Research Findings and Implications

  • Gaps in Data: No direct cytotoxicity or target engagement data are available for the target compound. However, its structural similarity to Compound 286 () supports prioritized testing in gastric and prostate cancer models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.